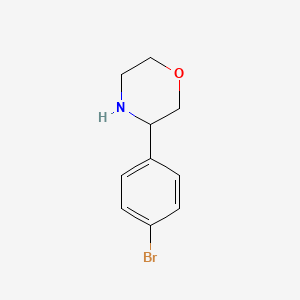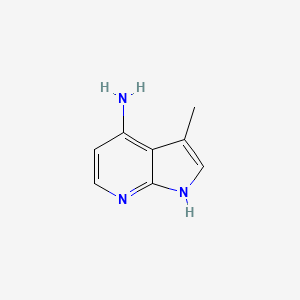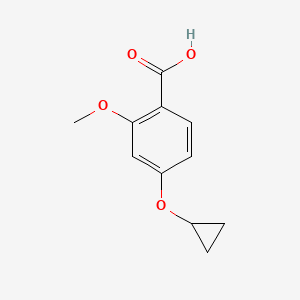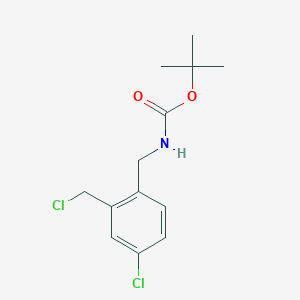
3-(4-Bromophenyl)morpholine
Overview
Description
“3-(4-Bromophenyl)morpholine” is a compound that belongs to the class of morpholine derivatives . It has a molecular formula of C10H12BrNO .
Synthesis Analysis
The synthesis of morpholine derivatives, including “this compound”, often involves a two-step synthesis method . The preparation and crystal structures of three molecules involved in verdazyl synthesis are reported .
Molecular Structure Analysis
The molecular structure of “this compound” includes a nitrogen-based hetero-aromatic ring structure . The average mass of the compound is 278.573 Da, and the monoisotopic mass is 276.986908 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 341.1±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 55.8±0.3 cm3 .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was synthesized via a one-pot process, exhibiting structural features like a chair conformation of the morpholine ring and weak hydrogen bonds, highlighting its potential in chemical synthesis and molecular design (Qun Zhao, 2012).
Novel Synthesis Techniques
- Research has developed new methods for synthesizing various morpholine derivatives, including those involving 3-(4-Bromophenyl)morpholine. These methods demonstrate the compound's versatility in organic synthesis (M. D’hooghe et al., 2006).
Phototherapy in Cancer Treatment
- A study on a smart near-infrared photosensitizer with this compound for phototherapy in cancer treatment showed promising results. The compound's introduction enhances intramolecular charge transfer and is activated in the acidic microenvironment of tumor cells (Yunyu Tang et al., 2019).
Reactivity in Organic Compounds
- The reactivity of p-bromophenyl vinyl sulphone with morpholine enamine from 4a-methyl-trans-decalin-2-one highlights the potential of this compound in forming complex organic structures. This indicates its significance in developing new organic compounds (M. Forchiassin et al., 1977).
Pharmaceutical Applications
- The beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, derived from morpholine, demonstrates the compound's utility in pharmaceutical synthesis, specifically in developing novel drug candidates (G. Kauffman et al., 2000).
Antimicrobial Properties
- A study exploring the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of various microorganisms highlighted its potential in developing new antimicrobial agents (M. A. Oliveira et al., 2015).
Complexation with Metals
- Research into the complexation of this compound derivatives with palladium(II) and mercury(II) shows its potential application in inorganic chemistry and materials science (A. Singh et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, a pyrazoline derivative with a similar bromophenyl group, has been shown to inhibit acetylcholinesterase (ache) activity . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The related pyrazoline derivative mentioned earlier has been shown to inhibit ache activity . This inhibition affects normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
The inhibition of ache by related compounds can affect cholinergic neurotransmission, which is a critical pathway in the nervous system .
Result of Action
The related compound’s inhibition of ache can lead to significant behavioral changes and body movement impairment .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)morpholine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key enzymes it interacts with is acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system. The interaction between this compound and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, affecting neurotransmission . Additionally, this compound has been shown to interact with various proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species and related biomarkers .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, the compound’s inhibition of acetylcholinesterase can lead to altered neurotransmitter levels, impacting cell signaling pathways and potentially causing neurotoxic effects . In other cell types, this compound may influence gene expression and cellular metabolism by modulating oxidative stress responses and interacting with proteins involved in these pathways . These effects can result in changes in cell function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound can interact with proteins involved in oxidative stress responses, modulating their activity and influencing the production of reactive oxygen species . These interactions can lead to changes in gene expression and cellular signaling pathways, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH, which can affect its potency and efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and oxidative stress modulation . Degradation products may also form over time, potentially altering the compound’s biological activity and necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as neuroprotection or antioxidant activity . Higher doses can lead to toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. It is crucial to determine the optimal dosage range to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation and elimination . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which modify its structure and affect its biological activity . These metabolic processes can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion, ultimately determining its overall biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and bioavailability, affecting its efficacy and potential side effects. Understanding the transport and distribution of this compound is essential for optimizing its use in experimental and therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
3-(4-bromophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQWZIVIJAEZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)
![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)



![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)





![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)
![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)